![molecular formula C20H19FN2O5 B2780713 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide CAS No. 955228-43-0](/img/structure/B2780713.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide
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Overview
Description
The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a pyrrolidinone group, a fluorophenoxy group, and an acetamide group. These groups could potentially give the compound a variety of chemical properties and reactivities .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the benzo[d][1,3]dioxol-5-yl group could potentially introduce aromatic character into the molecule .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For example, the acetamide group could potentially undergo hydrolysis, and the fluorophenoxy group could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the fluorophenoxy group could potentially increase the compound’s lipophilicity, influencing its solubility and distribution in biological systems .Scientific Research Applications
Structure-Activity Relationships in Drug Design
Research has demonstrated the significance of structurally modifying molecules like N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide to enhance metabolic stability and efficacy. For instance, studies on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlight how altering the heterocyclic components of such molecules can reduce metabolic deacetylation, thus improving in vitro potency and in vivo efficacy (Stec et al., 2011).
Anticonvulsant and Analgesic Activities
The synthesis and evaluation of compounds derived from similar structures have shown potential anticonvulsant and analgesic activities. These findings suggest a broader pharmacological applicability in treating epilepsy and pain management. Investigations into 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides reveal significant protection in animal models of epilepsy, further indicating the therapeutic potential of such compounds (Obniska et al., 2015).
Photovoltaic Efficiency and Ligand-Protein Interactions
Studies exploring benzothiazolinone acetamide analogs have shed light on their potential in photovoltaic applications and ligand-protein interactions. This research avenue is particularly intriguing for the development of dye-sensitized solar cells (DSSCs), offering insights into light harvesting efficiency and the electronic properties of such compounds. The non-linear optical (NLO) activity and molecular docking studies against Cyclooxygenase 1 (COX1) suggest a multifaceted utility in both renewable energy and biomedical research (Mary et al., 2020).
Inhibitory Effects on Kinase Activities
Research into thiazolyl N-benzyl-substituted acetamide derivatives highlights their role in inhibiting Src kinase activity, demonstrating anticancer activities. This points to a promising area of cancer treatment research, where modifications of the N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide structure could lead to potent anticancer agents (Fallah-Tafti et al., 2011).
Metabolic Pathway Insights
Understanding the metabolic pathways and the role of specific metabolites in drug-induced liver toxicity is crucial for drug safety. Studies on the metabolism of related compounds, such as flutamide, provide valuable insights into the enzymatic processes involved in drug-induced hepatotoxicity, highlighting the importance of N-hydroxylation and reduction in mitigating liver injury (Ohbuchi et al., 2009).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to modulate atp-binding cassette transporters , which play a crucial role in cellular processes such as transmembrane transport of various substrates.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as atp-binding cassette transporters) and induce changes that affect the function of these targets .
Biochemical Pathways
Atp-binding cassette transporters, which this compound may target, are involved in numerous biochemical pathways, including drug metabolism and resistance, lipid transport, and more .
Result of Action
Modulation of atp-binding cassette transporters can have significant effects, including altering the transport of various substrates across cell membranes .
properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(4-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O5/c21-14-1-4-16(5-2-14)26-11-19(24)22-9-13-7-20(25)23(10-13)15-3-6-17-18(8-15)28-12-27-17/h1-6,8,13H,7,9-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZCHAKPMZCILM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-fluorophenoxy)acetamide |
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